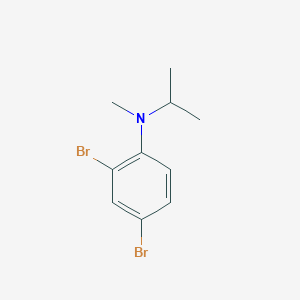
N-tert-Butyl-N'-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N’-hydroxyurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxy group attached to the other nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition: One common method for synthesizing N-tert-Butyl-N’-hydroxyurea involves the nucleophilic addition of amines to potassium isocyanate in water.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of carbamoyl chlorides with ammonia.
Industrial Production Methods: Industrial production of N-tert-Butyl-N’-hydroxyurea typically involves large-scale synthesis using the nucleophilic addition method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-tert-Butyl-N’-hydroxyurea can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: This compound can also be reduced to form amines or other reduced derivatives.
Substitution: N-tert-Butyl-N’-hydroxyurea can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reactions: These reactions often require catalysts such as copper(II) triflate (Cu(OTf)2) and are performed under solvent-free conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Various substituted urea derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butyl-N’-hydroxyurea is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, N-tert-Butyl-N’-hydroxyurea is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into their structure and function .
Medicine: This compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required .
Industry: In the industrial sector, N-tert-Butyl-N’-hydroxyurea is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of these products is crucial for the development of new and effective compounds .
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N’-hydroxyurea involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butylhydroxylamine: Similar in structure but lacks the urea moiety.
N-tert-Butylurea: Lacks the hydroxy group.
N-tert-Butyl-N’-methylurea: Contains a methyl group instead of a hydroxy group.
Uniqueness: N-tert-Butyl-N’-hydroxyurea is unique due to the presence of both the tert-butyl and hydroxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and the ability to form hydrogen bonds, which are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
63491-77-0 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-tert-butyl-3-hydroxyurea |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3)6-4(8)7-9/h9H,1-3H3,(H2,6,7,8) |
InChI-Schlüssel |
HWJHRPKZRZGNDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)



![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)







